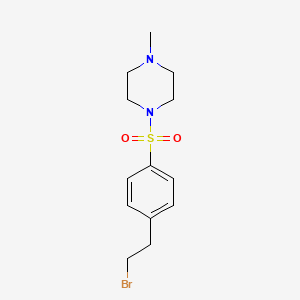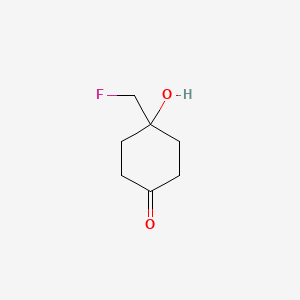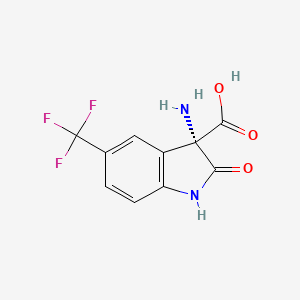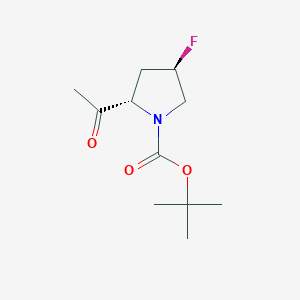
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a sulfonyl group and a bromoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:
Formation of the Bromoethyl Intermediate: The starting material, 4-(2-bromoethyl)benzenesulfonyl chloride, is prepared by reacting 4-(2-bromoethyl)benzenesulfonyl chloride with thionyl chloride.
Nucleophilic Substitution: The intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
科学的研究の応用
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Materials Science: The compound is explored for its potential use in the development of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine depends on its specific application:
Medicinal Chemistry: The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting signaling pathways and cellular processes.
Biochemical Studies: It can interact with proteins or nucleic acids, altering their function or stability.
類似化合物との比較
Similar Compounds
- 1-((4-(2-Chloroethyl)phenyl)sulfonyl)-4-methylpiperazine
- 1-((4-(2-Iodoethyl)phenyl)sulfonyl)-4-methylpiperazine
- 1-((4-(2-Fluoroethyl)phenyl)sulfonyl)-4-methylpiperazine
Uniqueness
1-((4-(2-Bromoethyl)phenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromoethyl group allows for specific nucleophilic substitution reactions that may not be as efficient with other halogens.
特性
分子式 |
C13H19BrN2O2S |
|---|---|
分子量 |
347.27 g/mol |
IUPAC名 |
1-[4-(2-bromoethyl)phenyl]sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C13H19BrN2O2S/c1-15-8-10-16(11-9-15)19(17,18)13-4-2-12(3-5-13)6-7-14/h2-5H,6-11H2,1H3 |
InChIキー |
NWRAUEHXNPLZEV-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13906762.png)



![5-[4-(Trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid](/img/structure/B13906778.png)


![tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13906800.png)
![Methyl 2-[(1R)-6-bromoindan-1-YL]acetate](/img/structure/B13906803.png)
![Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate](/img/structure/B13906816.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide](/img/structure/B13906817.png)


![Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13906831.png)
